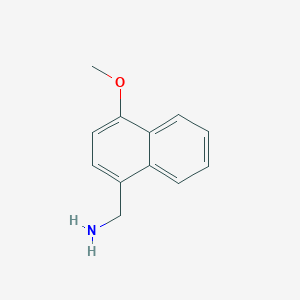

1-Naphthalenemethanamine, 4-methoxy-

描述

Contextual Significance of Naphthalene-Containing Amines in Organic and Medicinal Chemistry

Naphthalene-containing amines represent a significant class of compounds in the fields of organic and medicinal chemistry. The naphthalene (B1677914) ring is a versatile scaffold found in numerous biologically active molecules. chemicalbook.com This structural motif is present in various approved drugs, highlighting its importance in drug discovery and development. guidechem.com The incorporation of an amine group onto the naphthalene structure further enhances the potential for biological activity, as amines can participate in crucial interactions with biological targets.

Overview of 1-Naphthalenemethanamine, 4-methoxy- as a Compound of Scholarly Interest

1-Naphthalenemethanamine, 4-methoxy- (CAS No. 101931-31-1) is emerging as a compound of scholarly interest due to its specific structural features. chemicalbook.comprepchem.comchem960.com The presence of the electron-donating methoxy (B1213986) group at the 4-position of the naphthalene ring can influence the electronic properties and reactivity of the molecule. This, in turn, may modulate its interaction with biological systems or its performance in material science applications. While extensive research on this specific compound is still in its early stages, its constituent parts suggest a promising profile for further investigation.

Table 1: Physicochemical Properties of 1-Naphthalenemethanamine, 4-methoxy-

| Property | Value | Source |

| CAS Number | 101931-31-1 | chemicalbook.comprepchem.comchem960.com |

| Molecular Formula | C12H13NO | chemicalbook.comaablocks.com |

| Molecular Weight | 187.24 g/mol | chemicalbook.comaablocks.com |

| Predicted pKa | 9.44 ± 0.30 | guidechem.com |

| Predicted LogP | 3.00740 | guidechem.com |

Note: Some properties are predicted and have not been experimentally determined.

Research Trajectories and Interdisciplinary Relevance

The research trajectories for 1-Naphthalenemethanamine, 4-methoxy- are likely to span multiple disciplines. In medicinal chemistry, it could be explored as a building block for the synthesis of new therapeutic agents. The precursor, 4-Methoxy-1-naphthaldehyde, is utilized as a fluorogenic substrate for enzymes, suggesting that the amine derivative could also find use in the development of fluorescent probes for biological imaging and assays. Furthermore, the broader class of naphthalene derivatives has been investigated for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other electronic materials. sigmaaldrich.com

Structure

2D Structure

属性

IUPAC Name |

(4-methoxynaphthalen-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBVTJRJXOWINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275638 | |

| Record name | 1-naphthalenemethanamine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101931-31-1 | |

| Record name | 1-naphthalenemethanamine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxynaphthalen-1-ylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Naphthalenemethanamine, 4 Methoxy

Precursor-Based Synthetic Routes

A prominent method for the synthesis of 1-Naphthalenemethanamine, 4-methoxy- is the reduction of 4-Methoxy-1-naphthonitrile. nih.govchembk.com Lithium aluminium hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. masterorganicchemistry.com This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with protic solvents like water. chemistrysteps.com

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon atom of the nitrile group. This initial attack breaks the carbon-nitrogen triple bond, leading to the formation of an intermediate imine salt. Subsequent additions of hydride ions and a final workup with water protonate the nitrogen atom, yielding the primary amine, 1-Naphthalenemethanamine, 4-methoxy-. lumenlearning.com

Table 1: Key Aspects of LiAlH₄ Reduction of 4-Methoxy-1-naphthonitrile

| Parameter | Description |

| Starting Material | 4-Methoxy-1-naphthonitrile |

| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) |

| Solvent | Anhydrous ether (e.g., Diethyl ether, THF) |

| Product | 1-Naphthalenemethanamine, 4-methoxy- |

| Key Transformation | Nitrile (C≡N) to Primary Amine (CH₂NH₂) |

While LiAlH₄ is highly effective, other reducing agents can also be employed for the conversion of nitriles to amines, although they may exhibit different reactivity and selectivity. For instance, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce nitriles under standard conditions. youtube.com However, its reactivity can be enhanced by the addition of certain additives. Other hydride reagents like diisobutylaluminium hydride (DIBAL-H) could potentially be used, though they are often employed to reduce nitriles to aldehydes. google.com Catalytic hydrogenation, using catalysts such as Raney nickel or platinum on carbon, represents another viable, albeit often more complex, alternative for nitrile reduction. google.com

The synthesis of 1-Naphthalenemethanamine, 4-methoxy- can also commence from other appropriately substituted naphthalene (B1677914) precursors. For example, starting with 1-naphthol, a methoxy (B1213986) group can be introduced at the 4-position through a Williamson ether synthesis. youtube.com Subsequent functionalization at the 1-position, such as through formylation or cyanation, would provide a suitable intermediate for reduction to the final amine product. The synthesis of various substituted naphthalene derivatives has been explored, providing a foundation for diverse synthetic strategies. nih.govrsc.orgjmchemsci.comnih.gov

General Approaches to Naphthalenemethanamine Scaffold Functionalization

The naphthalenemethanamine scaffold itself can be a starting point for the synthesis of more complex molecules. Functionalization of the amine group allows for the introduction of various substituents, leading to a diverse range of derivatives.

A common strategy involves the formation of an amide intermediate, which can then be hydrolyzed to yield the desired amine. For instance, N-methyl-N-(1-naphthylmethyl)-formamide can be synthesized and subsequently hydrolyzed under acidic or basic conditions to produce N-methyl-1-naphthalenemethanamine. google.com The hydrolysis of formamides has been studied, and the reaction proceeds through a tetrahedral intermediate. nih.govresearchgate.net

Table 2: Hydrolysis of N-methyl-N-(1-naphthylmethyl)-formamide

| Condition | Reagents | Outcome |

| Acidic Hydrolysis | Aqueous sulfuric acid | N-methyl-1-naphthalenemethanamine |

| Basic Hydrolysis | Aqueous sodium hydroxide | N-methyl-1-naphthalenemethanamine |

Direct alkylation of naphthalene-1-methylamine or its derivatives is another important functionalization method. nih.gov This can be achieved by reacting the amine with an alkylating agent, such as an alkyl halide. google.com The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkylating agent. This approach allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom of the naphthalenemethanamine scaffold.

Stereoselective Synthesis of Chiral Analogues

While 1-Naphthalenemethanamine, 4-methoxy- itself is not chiral, the principles of stereoselective synthesis are highly relevant for the preparation of its chiral analogues, which could be of interest for various scientific investigations. The development of synthetic routes to enantiomerically pure amines is a significant area of research in organic chemistry. acs.orgacs.org Direct asymmetric reductive amination (DARA) of a corresponding ketone precursor stands out as an efficient one-step method to access enantiopure amines. acs.org

Although specific studies on the stereoselective synthesis of chiral analogues of 1-Naphthalenemethanamine, 4-methoxy- are not extensively documented in the reviewed literature, established protocols for other aryl amines can provide a conceptual framework. For instance, ruthenium-catalyzed direct asymmetric reductive amination of a suitable prochiral ketone with ammonia (B1221849) and a hydrogen source could theoretically yield a chiral primary amine with high enantioselectivity. acs.orgacs.org The choice of a chiral ligand, such as those from the Segphos or DuPhos families, is critical in achieving high enantiomeric excess (ee). acs.org

Hypothetical Stereoselective Synthesis of a Chiral Analogue

To illustrate this, a hypothetical asymmetric reductive amination to produce a chiral analogue, such as (R)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine, could be envisioned. The optimization of such a reaction would involve screening various chiral catalysts and reaction conditions.

| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Temperature (°C) | H₂ Pressure (bar) | Enantiomeric Excess (% ee) |

| 1 | (R)-BINAP | [RuCl₂(p-cymene)]₂ | Methanol (B129727) | 50 | 20 | 75 |

| 2 | (R)-xyl-P-Phos | [Ru(OAc)₂(p-cymene)] | Ethanol | 60 | 30 | 88 |

| 3 | (R)-dtbm-Segphos | [RuCl(p-cymene){(R)-dtbm-Segphos}]Cl | Methanol | 40 | 20 | >93 acs.org |

This table is a hypothetical representation based on general principles of asymmetric reductive amination and does not represent experimentally verified data for the specified compound.

The success of such a stereoselective synthesis would heavily depend on the careful selection and optimization of the chiral catalyst system and reaction parameters to favor the formation of one enantiomer over the other. youtube.com

Optimization of Reaction Conditions and Yields for Academic Scale-up

The transition from a small-scale laboratory synthesis to a larger, academic scale-up of 1-Naphthalenemethanamine, 4-methoxy- requires careful optimization of reaction conditions to ensure efficiency, safety, and reproducibility. researchgate.net For the common reductive amination route from 4-methoxy-1-naphthaldehyde, several parameters can be fine-tuned to maximize the yield and purity of the final product.

Key optimization parameters for the reductive amination include the choice of reducing agent, solvent, temperature, and catalyst. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often a preferred reagent for reductive aminations due to its mildness and high selectivity for imines over carbonyls, which can minimize the formation of alcohol byproducts. nih.govmasterorganicchemistry.com The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (THF). nih.gov

The purification of the amine product is another critical aspect of scale-up. Crystallization of the amine as a salt, for instance, by treatment with an acid like hydrochloric acid or oxalic acid, can be an effective method for purification and isolation of the final product in a stable, crystalline form. beilstein-journals.orgsciencemadness.org The choice of solvent for crystallization is crucial and depends on the solubility of the specific amine salt. beilstein-journals.org

Table of Parameters for Optimization of Reductive Amination

| Parameter | Options | Considerations for Scale-up |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, NaBH₄, Catalytic Hydrogenation | NaBH(OAc)₃ offers high selectivity and safety. nih.govmasterorganicchemistry.com Catalytic hydrogenation is atom-economical but may require specialized high-pressure equipment. rsc.org |

| Solvent | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol | Solvent choice affects reaction rate and solubility of intermediates. nih.gov For scale-up, solvent toxicity, cost, and ease of removal are important factors. |

| Catalyst (for hydrogenation) | Pd/C, Raney Ni, Ru-based catalysts | Catalyst loading, activity, and potential for leaching need to be considered. researchgate.netchemrxiv.org Catalyst recycling is a key factor for cost-effectiveness on a larger scale. chemrxiv.org |

| Temperature | 0°C to reflux | Lower temperatures can improve selectivity, while higher temperatures increase reaction rates. An optimal balance is needed. |

| Purification Method | Column chromatography, Distillation, Crystallization as a salt | Crystallization is often preferred for scale-up as it can be more efficient and yield a high-purity, stable solid. beilstein-journals.orgnih.gov |

The successful academic scale-up of 1-Naphthalenemethanamine, 4-methoxy- would involve a systematic study of these parameters to identify the optimal conditions that provide a high yield of the desired product with minimal impurities, in a manner that is both practical and safe for larger quantities.

Chemical Reactivity and Mechanistic Investigations of 1 Naphthalenemethanamine, 4 Methoxy

Electrophilic and Nucleophilic Transformations

The dual presence of a nucleophilic amine and an aromatic ring susceptible to electrophilic attack allows for a rich variety of chemical transformations.

The primary amine group (-CH₂NH₂) in 1-Naphthalenemethanamine, 4-methoxy- is a key site for nucleophilic reactions. As a primary amine, it can readily undergo a range of common transformations:

N-Alkylation and N-Acylation: The amine can be alkylated by reaction with alkyl halides or acylated using acyl chlorides or anhydrides to form secondary or tertiary amines and amides, respectively.

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields the corresponding imines, also known as Schiff bases.

Reductive Amination: The amine can be used in reductive amination reactions, reacting with a carbonyl compound in the presence of a reducing agent to form a more substituted amine.

The nucleophilicity of the amine is influenced by the electron-donating nature of the 4-methoxy-naphthalene ring system, which slightly increases the electron density on the nitrogen atom.

The naphthalene (B1677914) ring in this molecule is activated towards electrophilic aromatic substitution (EAS) by two groups: the methoxy (B1213986) group (-OCH₃) at the C4 position and the aminomethyl group (-CH₂NH₂) at the C1 position.

Directing Effects: The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this case, the position ortho to the methoxy group is C3. The position para to the methoxy group is C1, which is already substituted. The aminomethyl group is a weak activating group, also directing ortho and para. Its ortho position is C2 and its para position is C5.

Regioselectivity: The powerful electron-donating effect of the methoxy group via resonance is the dominant factor in determining the regiochemical outcome of EAS reactions. Therefore, electrophilic attack is most likely to occur at the C2 or C3 positions of the naphthalene ring. The steric hindrance from the adjacent aminomethyl group at C1 might influence the relative rates of substitution at these positions. The efficiency of these reactions is enhanced by the electron-donating character of the methoxy substituent. rsc.org

A common reaction involving the methoxy group itself is ether cleavage. For instance, treatment of related 1-methoxynaphthalene (B125815) compounds with strong acids like hydroiodic acid (HI) results in the cleavage of the methyl-ether bond to yield the corresponding naphthol (4-hydroxy-1-naphthalenemethanamine) and methyl iodide. researchgate.net

Oxidation Reactions

The oxidation of 1-Naphthalenemethanamine, 4-methoxy- can proceed at either the amine functionality or the electron-rich aromatic ring. Studies on structurally related methoxy-substituted amino-naphthalene compounds have shown that they can generate free radicals upon oxidation. sigmaaldrich.com It is proposed that oxidation could initially form a short-lived aminyl radical. sigmaaldrich.com The presence of the electron-donating methoxy group can stabilize such radical intermediates, influencing the course of the oxidation reaction. rsc.orgsigmaaldrich.com By analogy, oxidation of 1-Naphthalenemethanamine, 4-methoxy- could lead to the formation of radical species, potentially followed by decomposition or coupling reactions. sigmaaldrich.com

Formation of Derivative Classes (e.g., carbamates)

Carbamates are a significant class of derivatives that can be synthesized from the primary amine functionality of 1-Naphthalenemethanamine, 4-methoxy-. nih.gov These derivatives are of interest in medicinal chemistry and materials science. nih.gov Several general synthetic methodologies can be employed for their formation. nih.govjmchemsci.comnih.govsigmaaldrich.comnih.gov

The following table summarizes common methods for the synthesis of carbamates from a primary amine like 1-Naphthalenemethanamine, 4-methoxy-.

| Method | Reagents | General Reaction | Reference |

| From Isocyanates | Isocyanate (R'-NCO) | R-NH₂ + R'-NCO → R-NHC(O)NH-R' (forms a urea (B33335), if R'=H, then a carbamic acid which is unstable. For carbamate (B1207046), the amine first needs to be converted to an isocyanate and then reacted with an alcohol) | nih.govjmchemsci.com |

| From Chloroformates | Alkyl Chloroformate (R'O-C(O)Cl) | R-NH₂ + R'O-C(O)Cl → R-NHC(O)OR' + HCl | jmchemsci.com |

| From Carbonates | Dialkyl Carbonate ((R'O)₂CO) | R-NH₂ + (R'O)₂CO → R-NHC(O)OR' + R'OH | nih.gov |

| From Acyl Azides (Curtius Rearrangement) | Acyl azide (B81097) (R-CON₃), then Alcohol (R'OH) | R-CON₃ → [R-NCO] + N₂ [R-NCO] + R'OH → R-NHC(O)OR' | nih.gov |

| Three-Component Coupling | Carbon Dioxide (CO₂), Alkyl Halide (R'X) | R-NH₂ + CO₂ + R'X → R-NHC(O)OR' + HX | nih.gov |

These methods offer versatile routes to a wide array of carbamate derivatives of 1-Naphthalenemethanamine, 4-methoxy-, allowing for the modulation of its chemical and physical properties. nih.gov

Reaction Kinetics and Thermodynamic Parameters

Specific experimental data on the reaction kinetics and thermodynamic parameters for 1-Naphthalenemethanamine, 4-methoxy- are not extensively documented in the literature. However, qualitative predictions can be made based on its structure.

Kinetics: The rate of electrophilic aromatic substitution on the naphthalene ring is expected to be significantly faster than that of unsubstituted naphthalene due to the strong activating effect of the 4-methoxy group. The electron-donating nature of this group stabilizes the arenium ion intermediate, thus lowering the activation energy of the reaction. In reactions involving the amine, such as carbamate formation, the kinetics will be influenced by the steric accessibility of the amine and the nature of the electrophilic partner.

Thermodynamics: The thermodynamic stability of the products will govern the position of equilibrium in reversible reactions. The formation of highly conjugated systems or products with strong intramolecular hydrogen bonds would be thermodynamically favored.

Studies on related methoxy-substituted aminonaphthalenes have investigated the kinetics of photophysical processes, noting that the rate of internal conversion is influenced by the electron-donating character of the methoxy group. rsc.org This highlights the significant electronic impact of this substituent, which would similarly influence the thermodynamics and kinetics of chemical reactions.

Proposed Reaction Mechanisms and Intermediates

The reactions of 1-Naphthalenemethanamine, 4-methoxy- are proposed to proceed through well-established organic reaction mechanisms.

Electrophilic Aromatic Substitution: The mechanism involves the initial attack of an electrophile (E⁺) on the electron-rich naphthalene ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and is particularly stabilized by the electron-donating methoxy group. The final step is the deprotonation of the intermediate by a weak base to restore the aromaticity of the ring.

Carbamate Formation (from chloroformate): This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the stable carbamate product.

Ether Cleavage: The reaction of the methoxy ether with an acid like HI proceeds via initial protonation of the ether oxygen. researchgate.net This is followed by a nucleophilic attack on the methyl group by the iodide ion (an Sₙ2 reaction), leading to the formation of 4-hydroxy-1-naphthalenemethanamine and methyl iodide. researchgate.net Attack on the aromatic carbon is disfavored. researchgate.net

Oxidation: As mentioned, oxidation reactions may involve the formation of radical intermediates. sigmaaldrich.com For example, a one-electron oxidation could generate a radical cation, which could then undergo further reactions. The specific pathway would depend on the oxidant used and the reaction conditions.

Design and Synthesis of 1 Naphthalenemethanamine, 4 Methoxy Derivatives and Analogues

Structural Modifications and Substituent Effects on Reactivity and Properties

The reactivity and intrinsic properties of 1-Naphthalenemethanamine, 4-methoxy- can be finely tuned through targeted structural modifications. These modifications primarily involve alterations at the nitrogen atom and on the naphthalene (B1677914) ring.

N-alkylation and N-acylation of the primary amine group in 1-Naphthalenemethanamine, 4-methoxy- are fundamental strategies to introduce a wide array of functional groups, thereby modulating its electronic and steric characteristics.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through various synthetic methods. A common approach involves the reaction of the primary amine with alkyl halides. While direct N-alkylation with reagents like methyl iodide can be effective, it can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.

A more controlled method for the synthesis of N-methyl derivatives is reductive amination. This involves the reaction of the primary amine with an aldehyde (e.g., formaldehyde) to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the secondary amine. This method generally provides higher yields and better selectivity.

N-Acylation: N-acylation introduces an acyl group to the nitrogen atom, forming an amide. This transformation is typically achieved by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base. N-acylation has a profound effect on the electronic properties of the nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, which reduces its basicity and nucleophilicity. This electronic modification can be a strategic tool in the design of compounds with specific electronic characteristics. The study of N-acylation in benzodipyrrolidone-based polymers has shown that this modification can effectively reduce the LUMO energy levels of conjugated systems, a principle that can be extrapolated to the modification of 1-Naphthalenemethanamine, 4-methoxy- derivatives rsc.org.

A general scheme for N-acylation is presented below:

Where R is the (4-methoxy-1-naphthyl)methyl group and R' can be a variety of alkyl or aryl substituents.

Introducing additional substituents onto the naphthalene ring of 1-Naphthalenemethanamine, 4-methoxy- offers another avenue for modifying its properties. The position and nature of these substituents can influence the electron density distribution of the aromatic system and, consequently, the reactivity of the entire molecule.

Research on substituted styryl 4-methoxy-1-naphthyl ketones provides valuable insights into the effects of substituents on a 4-methoxy-naphthalene system koreascience.or.kr. In this study, various substituted styryl 4-methoxy-1-naphthyl ketones were synthesized, and their spectral data were correlated with Hammett substituent constants to understand the electronic effects of the substituents koreascience.or.kr. The study revealed that the introduction of both electron-donating and electron-withdrawing groups on the phenyl ring of the styryl moiety systematically altered the electronic environment of the naphthalene core, as observed through changes in the IR and NMR spectra koreascience.or.kr.

The following interactive table summarizes the effect of different substituents on the carbonyl stretching frequency in a series of substituted styryl 4-methoxy-1-naphthyl ketones, which can be considered as a model system for understanding substituent effects on the 4-methoxy-naphthalene scaffold koreascience.or.kr.

| Substituent (X) | Carbonyl Stretching Frequency (cm⁻¹) |

| H | 1656 |

| 4-OCH₃ | 1652 |

| 4-CH₃ | 1654 |

| 4-Cl | 1658 |

| 4-NO₂ | 1665 |

This data is derived from a study on substituted styryl 4-methoxy-1-naphthyl ketones and is presented here to illustrate potential substituent effects on a similar 4-methoxy-naphthalene system.

These findings suggest that similar modifications to the naphthalene ring of 1-Naphthalenemethanamine, 4-methoxy- would allow for a predictable tuning of its electronic properties.

The construction of spiro compounds and fused systems incorporating the 1-Naphthalenemethanamine, 4-methoxy- scaffold leads to conformationally constrained and structurally complex molecules with unique three-dimensional shapes.

Spiro Compounds: The synthesis of spiro compounds often involves the intramolecular cyclization of a suitably functionalized derivative. For instance, a derivative of 1-Naphthalenemethanamine, 4-methoxy- bearing a reactive side chain could be induced to cyclize onto one of the naphthalene ring carbons.

Fused Systems: The creation of fused ring systems involves the annulation of a new ring onto the naphthalene core. This can be achieved through various cyclization reactions. For instance, a derivative of 1-Naphthalenemethanamine, 4-methoxy- with a suitably placed functional group on the naphthalene ring could undergo an intramolecular cyclization to form a new fused ring.

Stereochemical Control in Derivative Synthesis

When structural modifications introduce chiral centers into the derivatives of 1-Naphthalenemethanamine, 4-methoxy-, the control of stereochemistry becomes a critical aspect of the synthesis. The synthesis of enantiomerically pure or diastereomerically enriched compounds is often crucial for understanding their specific interactions in chiral environments.

Stereochemical control can be achieved through several strategies:

Use of Chiral Starting Materials: Starting the synthesis from an enantiomerically pure precursor is a straightforward way to introduce chirality.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, asymmetric reduction of an imine derived from a prochiral ketone could yield a chiral amine.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

While specific studies on the stereoselective synthesis of 1-Naphthalenemethanamine, 4-methoxy- derivatives are limited, the principles of stereoselective synthesis are well-established in organic chemistry. For example, in the synthesis of complex natural products, stereoselective assembly of contiguous stereocenters is often a key challenge, and various methods, including asymmetric α-chlorination of aldehydes, have been employed to achieve this researchgate.net. These established methodologies can be applied to the synthesis of chiral derivatives of 1-Naphthalenemethanamine, 4-methoxy-.

Structure-Reactivity Relationships in Functionalized Derivatives

The relationship between the structure of a molecule and its chemical reactivity is a cornerstone of organic chemistry. For functionalized derivatives of 1-Naphthalenemethanamine, 4-methoxy-, this relationship is dictated by the electronic and steric effects of the introduced substituents.

As previously discussed in the context of substituted styryl 4-methoxy-1-naphthyl ketones, the electronic nature of substituents on the aromatic ring can be systematically varied to influence the reactivity of the molecule koreascience.or.kr. The Hammett equation provides a quantitative means to correlate the reaction rates and equilibrium constants of a series of reactions with the electronic properties of the substituents.

The following interactive table illustrates the correlation of the chemical shifts of the α- and β-protons of the enone system in substituted styryl 4-methoxy-1-naphthyl ketones with the Hammett sigma constants (σ) koreascience.or.kr. This demonstrates a clear structure-property relationship where the electronic environment of the protons is directly influenced by the substituent on the phenyl ring.

| Substituent (X) | Hammett Constant (σ) | Chemical Shift Hα (ppm) | Chemical Shift Hβ (ppm) |

| H | 0.00 | 7.45 | 7.85 |

| 4-OCH₃ | -0.27 | 7.38 | 7.78 |

| 4-CH₃ | -0.17 | 7.42 | 7.82 |

| 4-Cl | 0.23 | 7.48 | 7.88 |

| 4-NO₂ | 0.78 | 7.60 | 8.00 |

This data is derived from a study on substituted styryl 4-methoxy-1-naphthyl ketones and is presented here as a model for structure-reactivity relationships in a 4-methoxy-naphthalene system.

Advanced Spectroscopic and Structural Elucidation of 1 Naphthalenemethanamine, 4 Methoxy and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteronuclear Analysis

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule. While experimental spectra for 1-Naphthalenemethanamine, 4-methoxy- are not found in the surveyed literature, predicted NMR data have been calculated. guidechem.com

Predicted NMR Data for (4-methoxynaphthalen-1-yl)methanamine guidechem.com

| Spectrum | Predicted Chemical Shifts (ppm) |

| ¹H NMR | Predicted values are available but specific shifts are not detailed in the source. |

| ¹³C NMR | Predicted values are available but specific shifts are not detailed in the source. |

For comparison, experimental NMR data has been reported for the derivative, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, a Schiff base synthesized from 4-methoxynaphthalene-1-carbaldehyde. researchgate.netnih.gov The ¹H NMR spectrum of this derivative in CDCl₃ shows characteristic signals for the naphthalene (B1677914) and phenol (B47542) ring protons, the imine proton, and the methoxy (B1213986) group. researchgate.net

Advanced 2D NMR Techniques (e.g., NOESY for Stereochemistry)

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining stereochemistry and spatial relationships between atoms. However, no 2D NMR data for 1-Naphthalenemethanamine, 4-methoxy- or its immediate derivatives were found in the reviewed scientific literature.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight measurements, enabling the determination of a compound's elemental formula. Specific HRMS data, including precise molecular weight and fragmentation analysis for 1-Naphthalenemethanamine, 4-methoxy-, is not available in the searched databases.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy identifies the functional groups present in a molecule.

Infrared (IR) Spectroscopy: No experimental IR spectrum for 1-Naphthalenemethanamine, 4-methoxy- was found. However, the IR spectrum for the derivative, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, has been reported. researchgate.netnih.gov Key bands in its spectrum include those for the aromatic C-H, C=N (imine), C-O-C (ether), and O-H functional groups, which are consistent with its structure. researchgate.net

Raman Spectroscopy: No Raman spectroscopy data for 1-Naphthalenemethanamine, 4-methoxy- was identified in the literature search.

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

Electronic spectroscopy investigates the electronic transitions within a molecule.

UV-Vis Spectroscopy: Experimental UV-Vis spectroscopic data for 1-Naphthalenemethanamine, 4-methoxy- is not available. The UV-Vis spectrum has been characterized for the derivative (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol in different solvents, providing insight into the electronic properties of the 4-methoxynaphthalen-1-yl chromophore within that specific molecular structure. researchgate.netnih.gov

Fluorescence Spectroscopy: Information regarding the fluorescence properties of 1-Naphthalenemethanamine, 4-methoxy- is not present in the surveyed scientific literature.

Induced Circular Dichroism Studies

Induced Circular Dichroism (ICD) is a specialized technique used to study the interaction of achiral molecules with a chiral environment. No studies involving induced circular dichroism for 1-Naphthalenemethanamine, 4-methoxy- were found.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state. While no crystal structure has been published for 1-Naphthalenemethanamine, 4-methoxy-, a detailed X-ray diffraction analysis has been performed on its derivative, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol. researchgate.netnih.gov

Crystallographic Data for (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₁₉H₁₇NO₂ |

| Crystal System | Not specified in abstract |

| Key Structural Features | - Twisted conformation. - The mean plane of the naphthalene ring is inclined to the plane of the phenol ring by 33.41 (4)°. - Molecules are linked by C—H⋯O hydrogen bonds to form inversion dimers. - Presence of parallel-displaced π–π interactions and C—H⋯π interactions, forming a three-dimensional structure. |

This crystal structure confirms the connectivity of the 4-methoxynaphthalen-1-yl moiety and reveals its conformational preferences and intermolecular interactions within the context of the larger Schiff base molecule. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies of 1 Naphthalenemethanamine, 4 Methoxy

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure dictates the chemical behavior of a molecule. Key to this understanding are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.org

For 1-Naphthalenemethanamine, 4-methoxy-, the HOMO is expected to be localized over the electron-rich aromatic systems: the naphthalene (B1677914) ring and the 4-methoxyphenyl (B3050149) group. The LUMO, representing the region most susceptible to nucleophilic attack, would likely be distributed across the naphthalene moiety. ucsb.edu The energy of these orbitals and their gap can be calculated using DFT methods, often with a basis set like B3LYP/6-31G(d,p), to predict the molecule's kinetic stability and reactivity. malayajournal.org

Another important aspect is the charge distribution, which can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the electron density around the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, negative potential would be expected around the nitrogen and oxygen atoms, indicating sites prone to electrophilic attack and hydrogen bonding.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Typical Computational Method |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | DFT (e.g., B3LYP/6-311++G(d,p)) nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | DFT (e.g., B3LYP/6-311++G(d,p)) nih.gov |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a larger gap implies higher stability. | Calculated from HOMO and LUMO energies malayajournal.org |

| MEP Surface | Maps the electrostatic potential onto the electron density surface to predict reactive sites. | Calculated from DFT results malayajournal.org |

1-Naphthalenemethanamine, 4-methoxy- possesses several rotatable bonds, specifically the C-C and C-N bonds linking the two aromatic rings. This flexibility allows the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface.

Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation. This process generates a potential energy surface, which maps the molecule's energy as a function of its geometry. Studies on related molecules, such as naphthoquinone derivatives, have used computational analysis to determine how substituent side chains orient themselves relative to the naphthalene ring system. nih.gov For 1-Naphthalenemethanamine, 4-methoxy-, this analysis would reveal the preferred spatial arrangement of the naphthyl and methoxybenzyl groups, which is crucial for understanding its interaction with biological targets.

Quantum chemistry can predict spectroscopic data with a high degree of accuracy.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are invaluable for confirming the structure of synthesized compounds by comparing theoretical spectra with experimental data. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, yielding theoretical UV-Vis absorption maxima (λmax). nih.gov These calculations can also help understand the nature of the transitions (e.g., π→π*). The predicted spectra can be compared with experimental data, which often show a dependence on solvent polarity (solvatochromism). researchgate.netresearchgate.net Studies on related naphthalimide compounds have shown significant red-shifts in absorption and emission spectra in polar solvents. researchgate.net

Table 2: Predicted Spectroscopic Parameters for 1-Naphthalenemethanamine, 4-methoxy-

| Spectrum | Parameter | Predicted Value/Region | Notes |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Naphthalene Protons: ~7.3-8.0 ppmMethoxybenzyl Protons: ~6.8-7.2 ppmMethylene Protons (-CH₂-): ~4.0-4.5 ppmMethoxy Protons (-OCH₃): ~3.8 ppm | Values are estimates based on similar structures. chemicalbook.comnih.gov Predictions can be refined with GIAO calculations. |

| ¹³C NMR | Chemical Shift (δ) | Naphthalene Carbons: ~125-135 ppmMethoxybenzyl Carbons: ~114-160 ppmMethylene Carbons (-CH₂-): ~50-55 ppmMethoxy Carbon (-OCH₃): ~55 ppm | Values are estimates based on similar structures. mdpi.com |

| UV-Vis | λmax | ~280-320 nm (π→π* transition) | Predicted using TD-DFT. The exact value is solvent-dependent. researchgate.netnih.gov |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements and interactions of atoms by solving Newton's equations of motion.

For 1-Naphthalenemethanamine, 4-methoxy-, an MD simulation could model its behavior in a solvent like water or its interaction with a biological macromolecule, such as a protein or DNA. nih.gov These simulations can reveal how the molecule's conformation changes over time, the stability of its binding to a target, and the specific interactions (like hydrogen bonds or hydrophobic interactions) that govern its behavior in a complex environment.

Molecular Modeling and Docking Studies to Elucidate Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor, typically a protein). jbcpm.com This method is central to computer-aided drug design. unar.ac.id

The process involves placing the 3D structure of 1-Naphthalenemethanamine, 4-methoxy- into the active site of a target protein. An algorithm then samples numerous possible conformations and orientations, calculating a "docking score" for each, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. jbcpm.com

While specific docking studies for 1-Naphthalenemethanamine, 4-methoxy- are not widely published, related structures have been investigated. For instance, derivatives have been docked into targets like tubulin and transforming growth factor beta (TGF-β) receptor kinase to explore potential anticancer activity. nih.govnih.gov Such studies for 1-Naphthalenemethanamine, 4-methoxy- would identify key amino acid residues in a binding pocket that interact with the naphthalene or methoxybenzyl moieties, providing a hypothesis for its mechanism of biological action. researchgate.net

Table 3: Framework for a Molecular Docking Study

| Component | Description | Example |

|---|---|---|

| Ligand | The small molecule being docked. | 1-Naphthalenemethanamine, 4-methoxy- |

| Receptor | The biological macromolecule, usually a protein with a known 3D structure. | TGF-β Receptor Kinase I nih.gov |

| Software | Program used to perform the docking calculations. | AutoDock, Molegro Virtual Docker jbcpm.comunar.ac.id |

| Scoring Function | A mathematical function used to estimate binding affinity. | Binding Free Energy (kcal/mol) |

| Output | Predicted binding pose and docking score. | Identification of key interactions (H-bonds, hydrophobic contacts). |

Mechanistic Investigations using Computational Methods to Support Reaction Pathways

Computational chemistry is a valuable tool for investigating reaction mechanisms. By modeling the structures of reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a chemical reaction.

For the synthesis of 1-Naphthalenemethanamine, 4-methoxy-, computational methods could be used to:

Validate a proposed reaction mechanism: By calculating the activation energies for each step, the most energetically favorable pathway can be determined.

Identify and characterize transition states: These high-energy, short-lived structures are difficult to observe experimentally but can be readily modeled.

Explain regioselectivity and stereoselectivity: Calculations can show why a reaction yields a particular isomer by comparing the energies of different possible transition states.

These theoretical investigations provide a deeper understanding of the reaction, supporting experimental observations and guiding the development of more efficient synthetic routes.

Applications in Organic Synthesis

Role as a Building Block in Complex Molecule Construction

1-Naphthalenemethanamine, 4-methoxy- serves as a valuable building block for the synthesis of more complex molecular architectures, particularly in the creation of isoindolinone derivatives. These structures are of interest due to their presence in biologically active compounds.

The synthesis of isoindolinone derivatives can be achieved through various synthetic strategies. One approach involves the reaction of 2-carboxybenzaldehyde (B143210) with amines, including derivatives of 1-naphthalenemethanamine, in the presence of a catalyst to facilitate reductive C-N coupling and subsequent intramolecular amidation. organic-chemistry.org Another method utilizes a copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides to construct the isoindolinone core. organic-chemistry.org Furthermore, palladium-catalyzed C-H carbonylation of benzylamines offers a route to these heterocyclic compounds. organic-chemistry.org

In a specific example, novel isoindolinone derivatives with potential anticancer activity were synthesized in a multi-step process where a key step involved a nucleophilic substitution reaction followed by cyclization. jocpr.com For instance, 6-methoxyisoindolin-1-one (B105799) can be further functionalized by reacting it with benzyl (B1604629) chloride in the presence of a base like sodium hydride to yield N-benzylated products. jocpr.com These examples highlight the role of amine building blocks in the construction of the isoindolinone scaffold.

Ligand and Catalyst in Organic Transformations

The structural characteristics of 1-Naphthalenemethanamine, 4-methoxy- and its derivatives make them suitable for use as ligands in metal-catalyzed reactions, influencing both the reactivity and selectivity of these transformations.

Asymmetric Catalysis

In the realm of asymmetric catalysis, chiral ligands are crucial for achieving high enantioselectivity. nih.gov While direct examples involving 1-Naphthalenemethanamine, 4-methoxy- are not prevalent in the provided search results, the broader class of chiral amines and their derivatives are known to be effective in asymmetric synthesis. For instance, chiral rhodium diphosphine complexes have been successfully used for the enantioselective hydrogenation of substrates like dimethyl itaconate and methyl-2-acetamidoacrylate. nih.gov The development of "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) has also proven effective in various asymmetric processes. nih.gov The principle of using chiral amines as ligands to induce asymmetry is a well-established concept in catalysis. nih.gov

Transition Metal-Catalyzed Coupling Reactions

The Chan-Lam coupling reaction is a significant method for forming carbon-heteroatom bonds, specifically aryl ethers and aryl amines, through the copper-catalyzed reaction of an aryl boronic acid with an alcohol or an amine. wikipedia.org This reaction can be performed at room temperature and is open to the air. wikipedia.org The mechanism is believed to involve the formation of a copper(III)-aryl-amide or -alkoxide intermediate, which then undergoes reductive elimination. wikipedia.org

The scope of the Chan-Lam coupling has been extended to include the use of secondary and tertiary benzylic boronic esters with anilines to produce valuable alkyl amine products. acs.org This demonstrates the versatility of the reaction in forming C-N bonds with a variety of amine and boron-based coupling partners. The reaction conditions can be optimized, often using a copper(II) salt as the catalyst and a base in a suitable solvent. researchgate.net

Reagent in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a prominent example of an MCR that involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.orgnih.gov

This reaction is highly valued for its ability to generate a wide range of products, including α-amino acids, and for its tolerance of various functional groups. wikipedia.orgorganic-chemistry.org The reaction can proceed with primary and secondary amines, including sterically hindered ones. organic-chemistry.org The use of a chiral amine in the Petasis reaction can lead to high diastereoselectivity. wikipedia.org The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl compound, which then reacts with the boronic acid. organic-chemistry.org

Functionalization of Carbon Nanomaterials

The surface modification of carbon nanomaterials, such as fullerenes and carbon nanotubes, is crucial for their application in various fields, including biomedicine and materials science. mdpi.comresearchgate.net Functionalization improves their solubility and allows for the introduction of specific properties. jnanoscitec.commdpi.com

Fullerenes, which are inherently insoluble in polar solvents, can be chemically modified by adding functional groups to their carbon cage. jnanoscitec.comnih.gov This can be achieved through various chemical reactions, making them more amenable to biological applications. rsc.org Similarly, carbon nanotubes (CNTs) can be functionalized to enhance their properties. researchgate.netnih.gov Covalent functionalization of CNTs provides a robust method to introduce multiple functionalities and diversify their surface properties. nih.gov This can involve reactions that attach molecules to the nanotube surface, thereby altering their characteristics for specific applications like drug delivery or tissue engineering. nih.gov

Derivatizing Agent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. 1-Naphthalenemethanamine and its derivatives have been employed as derivatizing agents, particularly for the detection of isocyanates. rsc.org

Isocyanates are highly reactive compounds, and their detection often relies on derivatization to form stable, easily quantifiable products. rsc.org The reaction of an isocyanate with an amine, such as a naphthalenemethanamine derivative, forms a stable urea (B33335) derivative. google.com These derivatives can then be analyzed using techniques like high-performance liquid chromatography (HPLC) with UV or fluorescence detection. google.comepa.govepa.gov The use of fluorescent derivatizing agents, like those based on the naphthalene (B1677914) structure, can significantly enhance the sensitivity of the detection method. rsc.org For instance, 1-naphthalenemethylamine (B85489) (NMA) has been used as a fluorescent reagent for isocyanates, allowing for the detection of very low concentrations. rsc.org

Applications in Medicinal Chemistry and Biological Sciences

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues of 1-Naphthalenemethanamine, 4-methoxy-, these studies provide critical insights into the structural requirements for desired therapeutic effects.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in the glycolytic pathway of Trypanosomatidae, the family of protozoan parasites responsible for diseases like sleeping sickness and Chagas disease. pnas.orgpnas.orgnih.gov As these parasites rely heavily on glycolysis for energy production, GAPDH represents a rational target for the development of new anti-trypanosomatid drugs. pnas.orgpnas.orgnih.gov

While direct studies on the inhibition of Trypanosomatid GAPDH by 1-Naphthalenemethanamine, 4-methoxy- are not extensively documented, research on structurally related naphthalene-containing compounds provides significant insights. Structure-based drug design has led to the development of potent adenosine (B11128) analogues that target the NAD+ binding site of GAPDH. pnas.orgnih.gov Notably, the introduction of a 1-naphthalenemethyl group at the N6-position of adenosine resulted in a compound, N6-(1-naphthalenemethyl)adenosine, with a 330-fold increase in inhibitory potency against Leishmania mexicana GAPDH compared to adenosine itself. pnas.org This highlights the favorable interactions of the naphthalene (B1677914) moiety within the enzyme's active site. pnas.org

Further combining the N6-(1-naphthalenemethyl) substituent with a 2'-(3-methoxybenzamido) group on the adenosine ribose yielded a submicromolar inhibitor of L. mexicana GAPDH, demonstrating a more than five-orders-of-magnitude improvement in potency over the initial lead compound, adenosine. pnas.org These findings strongly suggest that the naphthalenemethane scaffold is a key pharmacophore for potent and selective inhibition of Trypanosomatid GAPDH. The methoxy (B1213986) group on the naphthalene ring, as in 1-Naphthalenemethanamine, 4-methoxy-, could further influence binding affinity and selectivity through specific interactions within the enzyme's active site.

Table 1: Inhibition of L. mexicana GAPDH by Naphthalene-Containing Adenosine Analogues

| Compound | IC₅₀ (µM) | Fold Improvement vs. Adenosine |

| Adenosine | ~50,000 | 1 |

| N⁶-(1-Naphthalenemethyl)adenosine | 150 | 330 |

| N⁶-(1-Naphthalenemethyl)-2'-(3-methoxybenzamido)adenosine | 0.28 | >178,000 |

Data sourced from PNAS. pnas.orgpnas.org

The naphthalene ring is a core component of several clinically important antifungal drugs, including the allylamine (B125299) derivatives naftifine (B1207962) and terbinafine. nih.gov These drugs act by inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov The structural similarity of 1-Naphthalenemethanamine, 4-methoxy- to these antifungal agents suggests that its derivatives could also possess significant antifungal properties.

Research into novel 4-methoxy-naphthalene derivatives has indeed demonstrated their potential as antifungal agents. A study focused on the synthesis and evaluation of 4-methoxy-naphthalene carbohydrazide (B1668358) derivatives revealed promising activity against Paracoccidioides spp., the causative agents of paracoccidioidomycosis. nih.govtandfonline.com One of the synthesized carbohydrazides exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against different Paracoccidioides species. nih.govtandfonline.com

Table 2: Antifungal Activity of a 4-Methoxy-Naphthalene Carbohydrazide Derivative against Paracoccidioides spp.

| Fungal Species | MIC (µg/mL) |

| P. brasiliensis (Pb18) | 8 |

| P. lutzii (Pb01) | 32 |

| P. americana (Pb03) | 16 |

| P. venezuelensis (Pb04) | 16 |

Data sourced from Future Microbiology. nih.govtandfonline.com

While this study did not investigate allylamine derivatives specifically, the potent antifungal activity of the 4-methoxy-naphthalene scaffold against pathogenic fungi underscores its potential for the development of new antifungal drugs. The methoxy group at the 4-position of the naphthalene ring appears to be a favorable substitution for this activity.

Beyond enzyme inhibition, derivatives of 1-Naphthalenemethanamine, 4-methoxy- have the potential to modulate various biological pathways implicated in disease. The naphthalene scaffold is known to be a versatile platform for interacting with a range of biological targets.

For instance, a series of 4-methoxy-N-(1-naphthalene)benzenesulfonamide derivatives were designed and synthesized as dual-target inhibitors of tubulin and Signal Transducer and Activator of Transcription 3 (STAT3). Both tubulin and STAT3 are overexpressed in many cancers and represent important therapeutic targets. One of the compounds from this series demonstrated potent inhibitory activity against several cancer cell lines. Further investigation revealed that this compound competitively binds to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization, and also directly binds to the STAT3 protein, inhibiting its phosphorylation. This dual-targeting approach offers a promising strategy for developing more effective anticancer agents.

Design and Synthesis of Potential Therapeutic Agents

The favorable biological activities observed for analogues of 1-Naphthalenemethanamine, 4-methoxy- make it an attractive starting point for the design and synthesis of new potential therapeutic agents. The versatility of the naphthalene scaffold allows for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The synthesis of various naphthalene derivatives has been a subject of extensive research. For example, a library of naphthalene-1,4-dione analogues was prepared to develop compounds with improved potency and cancer-cell specificity. rsc.org These synthetic efforts often involve multi-step reaction sequences to introduce different functional groups and substituents onto the naphthalene ring system.

Molecular Targets and Binding Mechanisms

Identifying the specific molecular targets and understanding the binding mechanisms of drug candidates are crucial steps in the drug discovery process. For derivatives of 1-Naphthalenemethanamine, 4-methoxy-, molecular modeling and experimental studies have begun to elucidate these interactions.

As discussed in section 8.1.1, a key molecular target for naphthalene-based compounds in Trypanosomatidae is GAPDH. pnas.orgpnas.orgnih.gov Molecular modeling of N6-(1-naphthalenemethyl)adenosine in the active site of L. mexicana GAPDH revealed that the naphthalene moiety fits snugly into a hydrophobic pocket, explaining its significant contribution to binding affinity. pnas.org

In the context of antifungal activity, a study on 4-methoxy-naphthalene carbohydrazide derivatives identified homoserine dehydrogenase (HSD) from Paracoccidioides brasiliensis (PbHSD) as a potential molecular target. nih.govtandfonline.com Titration assays demonstrated a direct interaction between the active carbohydrazide and the PbHSD enzyme. nih.govtandfonline.com Furthermore, molecular dynamics simulations showed that the binding of this ligand stabilizes the protein structure, suggesting a mechanism of action involving the modulation of HSD activity. nih.govtandfonline.com

Naphthalene Scaffold as a Privileged Structure in Drug Discovery

The naphthalene ring system is considered a "privileged structure" in drug discovery. nih.gov This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity, thus serving as a versatile template for the design of novel bioactive compounds. The prevalence of the naphthalene scaffold in a wide range of approved drugs with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents, attests to its privileged status. nih.gov

The rigid, lipophilic nature of the naphthalene core provides a solid anchor for positioning various functional groups in three-dimensional space, allowing for precise interactions with the binding sites of different proteins. The ability to functionalize the naphthalene ring at multiple positions enables the fine-tuning of a compound's pharmacological profile. The 4-methoxy substitution, as seen in 1-Naphthalenemethanamine, 4-methoxy-, is one such modification that can significantly influence biological activity, as demonstrated by the antifungal and potential anti-trypanosomatid properties of its analogues.

Precursor or Intermediate in Pharmaceutical Synthesis (e.g., Terbinafine)

Extensive searches of scientific literature and patent databases did not yield any specific information or detailed research findings regarding the use of 1-Naphthalenemethanamine, 4-methoxy- as a direct precursor or intermediate in the synthesis of the antifungal drug, Terbinafine.

The established and widely reported synthetic routes for Terbinafine consistently identify N-methyl-1-naphthalenemethanamine or its hydrochloride salt as the key naphthalene-containing intermediate. google.comtdcommons.orgchemicalbook.comsvaklifesciences.comusp.orggoogle.com These syntheses typically involve the reaction of N-methyl-1-naphthalenemethanamine with a suitable side-chain component to construct the final Terbinafine molecule. google.comchemicalbook.comgoogleapis.com

While research has been conducted on other naphthalene derivatives for potential antifungal properties, including various substituted naphthalene ethers and 4-methoxy-naphthalene derivatives, a direct synthetic pathway to Terbinafine utilizing the 4-methoxy substituted naphthalenemethanamine is not described in the available literature. sphinxsai.comnih.gov The focus of Terbinafine synthesis in numerous patents and publications remains on the use of the unsubstituted N-methyl-1-naphthalenemethanamine. google.comtdcommons.orgchemicalbook.comgoogle.comgoogleapis.com

Therefore, based on currently accessible scientific information, there is no evidence to support the role of 1-Naphthalenemethanamine, 4-methoxy- as a precursor or intermediate in the synthesis of Terbinafine.

Applications in Materials Science

Optoelectronic Devices

The intrinsic electronic and photophysical properties derived from the naphthalene (B1677914) ring system, modulated by the 4-methoxy group, make this compound a candidate for improving the performance of optoelectronic devices.

Perovskite Light-Emitting Diodes (LEDs) Enhancement

In the realm of perovskite light-emitting diodes (PeLEDs), the performance and stability of devices are often dictated by the quality of the perovskite crystalline films. Defects at the crystal grain boundaries and surfaces can act as non-radiative recombination centers, quenching luminescence and reducing device efficiency. Organic molecules are frequently introduced as "passivation agents" to heal these defects.

Research on analogous molecules, such as 4-methoxy-phenethylammonium iodide (4-MeO-PEAI), has demonstrated the significant role of the methoxy (B1213986) group in enhancing PeLED performance. The strong electron-donating nature of the methoxy group allows it to form strong bonds with uncoordinated lead (Pb²⁺) ions, which are a common type of defect in perovskite crystals. researchgate.net This interaction effectively "passivates" the defect sites. It is proposed that 1-Naphthalenemethanamine, 4-methoxy- would function similarly. The methoxy group would anchor the molecule to the perovskite surface, while the naphthalene moiety would provide a bulky, hydrophobic capping layer. This dual function can lead to several enhancements in the perovskite film, as detailed in the table below.

| Parameter | Expected Enhancement with 1-Naphthalenemethanamine, 4-methoxy- | Mechanism of Action |

| Crystal Grain Size | Increased | The molecule can influence the crystallization process, promoting the growth of larger, more ordered crystalline grains. |

| Defect Density | Reduced | The electron-donating methoxy group bonds with undercoordinated Pb²⁺ ions, mitigating deep-level trap states. researchgate.net |

| Device Stability | Improved | The bulky naphthalene group can provide a hydrophobic barrier, protecting the perovskite from moisture, and inhibit ion migration. researchgate.net |

| Luminescence | Enhanced | By passivating non-radiative defect sites, the efficiency of radiative recombination is increased, leading to brighter emission. |

Photoluminescence Modulation in Advanced Materials

Photoluminescence is a critical property for materials used in displays, sensors, and solid-state lighting. The intensity and wavelength of emitted light can be finely tuned by the chemical structure of the luminescent material. The 4-methoxy-naphthalene structure is a well-known fluorophore.

Studies on related naphthalimide-based fluorescent probes show that the introduction of a 4-methoxy group can significantly enhance photoluminescent properties. nih.gov The electron-donating methoxy group facilitates an electronic push-pull system within the aromatic structure, which can lead to a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra. nih.gov Furthermore, this substitution is known to increase the molar extinction coefficient and the fluorescence quantum yield. nih.gov

Conjugated Systems for Electronic and Optical Applications

Conjugated systems, such as conductive polymers, are the cornerstone of organic electronics. These materials feature alternating single and double bonds, which allow for the delocalization of π-electrons, enabling the transport of charge. The properties of these systems can be tailored by incorporating different aromatic building blocks.

Role in Polymeric Material Synthesis and Modification

Beyond conjugated systems, 1-Naphthalenemethanamine, 4-methoxy- serves as a versatile building block for a variety of polymeric materials where specific properties like thermal stability, optical clarity, and gas permeability are desired.

The synthesis of naphthalene-based polymers often leverages Friedel–Crafts reactions or polycondensation methods to create robust networks. nih.govnih.gov For instance, porous polymers synthesized from naphthalene-containing precursors have shown excellent efficacy in gas uptake (e.g., CO₂) and the adsorption of heavy metals. nih.gov The introduction of 1-Naphthalenemethanamine, 4-methoxy- as a co-monomer in such syntheses could introduce or enhance these properties. The amine functionality allows it to react with aldehydes, carboxylic acids, or epoxides to form polyaminals, polyamides, and epoxy resins, respectively.

The table below summarizes potential polymer types that could be synthesized using 1-Naphthalenemethanamine, 4-methoxy- and the properties it would likely impart.

| Polymer Type | Method of Synthesis | Imparted Properties from 1-Naphthalenemethanamine, 4-methoxy- |

| Polyamides | Polycondensation with dicarboxylic acids | High thermal stability, mechanical strength, and defined optical properties from the naphthalene group. |

| Polyimines (Schiff Bases) | Polycondensation with dialdehydes | Redox activity, potential for metallation, and fluorescent properties. |

| Epoxy Resins | Curing agent for epoxy resins | Increased glass transition temperature (Tg), improved chemical resistance, and lower moisture absorption. |

| Porous Organic Polymers | Co-polymerization with crosslinkers | Enhanced surface area and selective adsorption capabilities due to the specific interactions of the methoxy and amine groups. nih.gov |

Emerging Research Directions and Future Perspectives for 1 Naphthalenemethanamine, 4 Methoxy

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. europa.eu For the synthesis of compounds like 1-Naphthalenemethanamine, 4-methoxy-, this approach holds considerable promise. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com The small reaction volumes inherent in flow reactors also mitigate the risks associated with highly exothermic or hazardous reactions. europa.eu

The synthesis of active pharmaceutical ingredients (APIs) and their precursors is increasingly benefiting from the adoption of continuous-flow methodologies. mdpi.com For instance, the continuous-flow synthesis of naphthalimide derivatives has demonstrated improved conversion of starting materials and increased yields of the target compounds. researchgate.net These successes suggest a viable pathway for the adaptation of synthetic routes to 1-Naphthalenemethanamine, 4-methoxy- into a continuous flow process. Automation of these flow systems can further enhance productivity and reproducibility, enabling high-throughput screening of reaction conditions and rapid process optimization. mdpi.com

Table 1: Potential Advantages of Flow Chemistry for 1-Naphthalenemethanamine, 4-methoxy- Synthesis

| Feature | Benefit in Flow Chemistry |

| Heat Transfer | Superior heat dissipation, crucial for controlling exothermic reactions. |

| Mixing | Efficient and rapid mixing, leading to improved reaction rates and selectivity. |

| Safety | Smaller reaction volumes reduce the risk of thermal runaways and exposure to hazardous materials. |

| Scalability | Scaling up production is achieved by running the process for longer durations, rather than using larger reactors. |

| Automation | Enables precise control and monitoring, leading to consistent product quality and reduced labor costs. |

Exploration of Novel Catalytic Roles

The molecular structure of 1-Naphthalenemethanamine, 4-methoxy-, featuring a primary amine and an electron-rich naphthalene (B1677914) ring system, makes it an intriguing candidate for novel catalytic applications. The amine group can act as a coordinating ligand for transition metals, forming catalysts for a variety of organic transformations. The development of new catalytic methods is a cornerstone of modern organic synthesis. researchgate.net

Furthermore, the potential for this compound to act as an organocatalyst is an area ripe for exploration. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. The amine functionality could participate in reactions such as iminium or enamine catalysis, fundamental transformations in synthetic organic chemistry. The methoxy-substituted naphthalene moiety can influence the steric and electronic properties of the catalytic center, potentially leading to high levels of stereoselectivity in asymmetric catalysis.

Advanced Functional Material Design and Synthesis

The unique photophysical and electronic properties of the naphthalene core make it a valuable building block for advanced functional materials. The amine group of 1-Naphthalenemethanamine, 4-methoxy- provides a convenient handle for its incorporation into larger molecular architectures, such as polymers and dendrimers. The synthesis of functional materials from naphthalene-based diamines has already been demonstrated, yielding donor chromophores with interesting photovoltaic properties. researchgate.net

A recent study highlighted the synthesis of a Schiff base derived from 4-methoxynaphthalene-1-carbaldehyde, a closely related compound, which exhibited significant anticorrosion properties for iron and copper. researchgate.net This suggests that derivatives of 1-Naphthalenemethanamine, 4-methoxy- could be designed to form protective layers on metal surfaces. Further research could focus on creating novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), by leveraging the inherent fluorescence and charge-transporting capabilities of the naphthalene ring system.

Table 2: Potential Applications of Functional Materials Derived from 1-Naphthalenemethanamine, 4-methoxy-

| Application Area | Potential Functionality |

| Organic Electronics | Hole-transporting layers in OLEDs and OPVs. |

| Sensors | Fluorescent probes for the detection of metal ions or other analytes. |

| Corrosion Inhibition | Formation of self-assembled monolayers on metal surfaces. |

| Biomaterials | Fluorescent labeling of biomolecules for imaging applications. |

Machine Learning and AI-driven Discovery of New Applications

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research and drug discovery. nih.govnih.gov These powerful computational tools can be employed to accelerate the discovery of new applications for 1-Naphthalenemethanamine, 4-methoxy-. By training ML models on large datasets of chemical structures and their associated properties, it is possible to predict the biological activities, physicochemical properties, and potential toxicities of new compounds. nih.gov

Optimize Synthesis: ML algorithms can analyze the outcomes of various reaction conditions to identify the optimal parameters for its synthesis, minimizing waste and maximizing yield. rsc.orgresearchgate.net

Discover New Bioactivities: Virtual screening of large compound libraries against biological targets can identify potential new therapeutic applications. AI can help in designing novel derivatives with enhanced activity and selectivity. enamine.net

Predict Material Properties: AI models can predict the properties of polymers and other materials incorporating this molecule, guiding the design of new functional materials with desired characteristics.

The collaboration between AI companies and chemical suppliers is already paving the way for the creation of AI models that can generate synthetically accessible and biologically active compounds. firstwordpharma.com

Sustainability and Environmental Considerations in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes. rsc.org For the synthesis of 1-Naphthalenemethanamine, 4-methoxy-, future research will likely focus on developing more sustainable and environmentally friendly methods. This includes the use of renewable starting materials, greener solvents, and catalytic methods that minimize the generation of waste. kit.edu

The use of flow chemistry, as discussed earlier, is inherently a greener technology due to its improved energy efficiency and reduced waste streams. europa.eu Furthermore, exploring catalytic routes that avoid the use of stoichiometric reagents can significantly improve the atom economy of the synthesis. For instance, the development of catalytic protocols for the methoxymethylation of primary amides using methanol (B129727) as both a reagent and a solvent represents a step towards more sustainable chemical transformations. rsc.org As the applications of 1-Naphthalenemethanamine, 4-methoxy- expand, a life cycle assessment will be crucial to understand and mitigate its environmental impact from synthesis to end-of-life.

Retrosynthesis Analysis